3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid
Description
3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid is a coumarin derivative characterized by a methoxy group at the 6-position, a lactone ring (2-oxo-2H-1-benzopyran), and a propenoic acid moiety at the 3-position. Coumarins and their derivatives are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and antitumor effects .
Properties
CAS No. |
920525-93-5 |
|---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
3-(6-methoxy-2-oxochromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O5/c1-17-10-3-4-11-9(7-10)6-8(13(16)18-11)2-5-12(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
SHAQUVGKFUZHSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Coumarin Derivatives
One effective method involves the synthesis of coumarin derivatives followed by functionalization:
Starting Materials : The synthesis typically starts with 3-acetyl-2H-chromen-2-one or similar coumarin derivatives.
Reagents : Common reagents include glyoxalic acid and acetic anhydride, often used in the presence of catalysts like ytterbium triflate under microwave conditions. This approach facilitates the formation of the desired benzopyran structure efficiently.
-
- The reaction is performed under controlled temperature and time to optimize yield.
- For instance, a typical reaction might involve heating the mixture at a specific temperature for a defined period to promote cyclization and subsequent reactions.
Product Isolation : After completion, the product is usually purified using techniques such as recrystallization or chromatography.
Michael Addition Method
Another notable preparation method is through Michael addition reactions:
Michael Acceptors : Here, compounds such as diethyl malonate or ethyl cyanoacetate can act as Michael acceptors.
Base Catalysis : The reaction is often catalyzed by bases like potassium carbonate under phase transfer conditions, which enhances the nucleophilicity of the active methylene groups.
Cyclization and Decarboxylation : Following the Michael addition, cyclization occurs, leading to the formation of coumarin derivatives that can be further modified to yield this compound.
Comparative Analysis of Preparation Methods
To provide a clearer understanding of these methods, a comparison table is presented below:
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Coumarin Synthesis | 3-acetyl-2H-chromen-2-one | Glyoxalic acid, Acetic anhydride | High yield, direct route | Requires careful control of conditions |
| Michael Addition | Diethyl malonate, Ethyl cyanoacetate | Potassium carbonate | Versatile, applicable to various substrates | May require additional steps for purification |
Research Findings and Applications
Recent studies have shown that derivatives of this compound exhibit significant biological activities:
Antitumor Activity : Compounds derived from this structure have been evaluated for their efficacy in reducing invasive behavior in fibrosarcoma cells.
Structure–Activity Relationship : The presence of specific substituents at various positions on the benzopyran ring can significantly influence biological activity, guiding future design efforts in drug development.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the benzopyran ring. Common reagents used in these reactions include glacial acetic acid, acetic anhydride, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to 3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid exhibit potential anticancer properties. A study highlighted the synthesis of derivatives that target sirtuins in glioma cells, showcasing their effectiveness as anticancer agents . The mechanism of action is believed to involve the modulation of cellular pathways associated with cancer progression.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Natural products derived from plant endophytic fungi have shown promising results in inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms . The IC50 values of these compounds suggest significant potential for therapeutic development.
Chromatography Techniques
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A method involving a reverse phase HPLC setup has been developed, utilizing acetonitrile and phosphoric acid as mobile phases. This technique allows for the separation and analysis of impurities, making it valuable for pharmacokinetic studies .
Antifungal Properties
The antifungal activity of this compound derivatives has been explored in various studies. A synthesis study demonstrated that certain alkoxy analogs exhibited significant fungicidal activity against common fungal pathogens, indicating their potential use as eco-friendly antifungal agents .
Case Studies
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress and inflammation pathways . The specific molecular targets include enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 6-Position
The 6-position substituent significantly influences the electronic, physical, and biological properties of coumarin derivatives. Key structural analogs include:
Table 1: Structural and Physicochemical Comparison
Notes:
- Methoxy vs. Chloro: The methoxy group’s electron-donating nature likely reduces the acidity of the propenoic acid group compared to the chloro-substituted JK-122 (pKa 4.55) .
- Nitro Group : The nitro substituent (strong electron-withdrawing) may increase reactivity in nucleophilic substitutions but is primarily used as a synthetic intermediate .
- Aminomethyl: The charged amino group improves aqueous solubility, which is critical for bioavailability in drug design .
Comparison with Functional Analogs: NM-3 (Isocoumarin)
Structural and Functional Divergence
NM-3, an isocoumarin (1-oxygen atom position differs from coumarin), shares antiangiogenic properties but differs structurally:
Table 2: Functional Comparison with NM-3
Key Findings for NM-3 :
- Synergy with Chemotherapy: NM-3 enhances the efficacy of 5-fluorouracil and reduces tumor volume in xenograft models .
- Radiation Sensitivity : Combined with radiotherapy, NM-3 increases local tumor control without added toxicity .
Biological Activity
3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid, a compound classified within the flavonoid family, has garnered attention for its diverse biological activities. This article examines its mechanisms of action, potential therapeutic applications, and ongoing research in the field.
Chemical Structure and Properties
The compound is characterized by its unique benzopyran structure, which is common among biologically active molecules. The molecular formula is with a molecular weight of 246.21 g/mol. Its IUPAC name is 3-(6-methoxy-2-oxochromen-3-yl)prop-2-enoic acid. The structure features a methoxy group at the 6-position of the benzopyran ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS No. | 920525-93-5 |
| Molecular Formula | C13H10O5 |
| Molecular Weight | 246.21 g/mol |
| IUPAC Name | 3-(6-methoxy-2-oxochromen-3-yl)prop-2-enoic acid |
| InChI Key | SHAQUVGKFUZHSI-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders.
Anti-Cancer Properties
The compound has been studied for its anti-cancer effects, particularly in inhibiting the proliferation of cancer cells. A study highlighted that derivatives of similar benzopyran compounds showed promise in reducing the invasive behavior of fibrosarcoma cells . The structure–activity relationship (SAR) analysis indicated that specific substituents at the benzopyran ring enhance anti-cancer efficacy.
Anti-inflammatory Effects
Flavonoids are also known for their anti-inflammatory properties. The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : A study demonstrated that 3-(6-Methoxy-2-oxo-2H-benzopyran-3-yl)prop-2-enoic acid significantly inhibited the growth of HT 1080 fibrosarcoma cells, suggesting its potential as an anti-cancer agent .
- Oxidative Stress Modulation : Research indicated that this compound effectively reduced oxidative stress markers in cellular models, supporting its role as an antioxidant .
- Anti-inflammatory Mechanism : A recent investigation found that treatment with this compound led to decreased levels of inflammatory markers in animal models, suggesting a viable pathway for therapeutic application in inflammatory diseases .
Future Directions and Applications
The ongoing research into 3-(6-Methoxy-2-oxo-2H-benzopyran-3-yl)prop-2-enoic acid aims to further elucidate its mechanisms and potential applications:
Potential Applications :
- Pharmaceutical Development : Given its biological activities, this compound could be developed into new therapeutic agents targeting cancer and inflammatory diseases.
- Nutraceuticals : As a natural product with health benefits, it may be incorporated into dietary supplements aimed at improving antioxidant status and reducing inflammation.
Q & A
Q. Advanced SAR Design
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the 6-position to modulate electronic properties and bioactivity .
- Biological Assays : Test derivatives for enzyme inhibition (e.g., MMP inhibitors) using fluorescence-based assays, ensuring compound stability in buffer solutions .
- Computational Modeling : Dock derivatives into target protein active sites (e.g., COX-2) using Gaussian or AutoDock .
How are stability and degradation profiles assessed under experimental conditions?
Q. Advanced Stability Studies
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) to identify degradation products via HPLC .
- Kinetic Analysis : Monitor half-life in solution using UV-Vis spectroscopy, correlating with substituent effects (e.g., methoxy groups enhance stability) .
What strategies are used to address low solubility in pharmacological assays?
Q. Advanced Formulation Methods
- Co-solvents : Use DMSO:water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation : Employ PLGA or liposomes to improve bioavailability for in vivo studies .
How are regioselectivity challenges managed during functionalization?
Q. Advanced Synthetic Chemistry
- Protecting Groups : Temporarily block the 3-carboxylic acid with tert-butyl esters to direct electrophilic substitution to the 6-position .
- Microwave Synthesis : Enhance regioselectivity in nitration or halogenation via controlled heating .
What analytical workflows validate compound identity in multi-step syntheses?
Q. Advanced Quality Control
- In-line Monitoring : Use FTIR probes to track reaction progress in real-time .
- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is involved (e.g., for bioactive derivatives) .
How do researchers reconcile discrepancies between computational predictions and experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
